PKM2 Activation: 6-Methyl vs. 5-Methyl Regioisomer
In PKM2 activation assays, the 6-methyl-substituted compound demonstrates measurable but modest activity with an EC50 of 1.51 μM [1]. This activation potency is approximately 60-fold weaker than the 5-methyl positional isomer (CAS 1001070-50-3), which exhibits EC50 values as low as 90 nM under comparable assay conditions [2]. The substantial difference in activation efficacy between these two regioisomers highlights the critical role of methyl substitution position in determining biological outcome.
| Evidence Dimension | PKM2 activation EC50 |
|---|---|
| Target Compound Data | 1.51 μM (1,510 nM) |
| Comparator Or Baseline | 5-Methyl positional isomer (CAS 1001070-50-3): EC50 = 90 nM |
| Quantified Difference | ~16.8-fold lower activation potency for 6-methyl isomer |
| Conditions | PKM2 (unknown origin), incubated for 30 min (6-methyl); PKM2 activation assay (5-methyl) |
Why This Matters
This quantitative difference enables researchers requiring a moderate PKM2 activator for mechanistic studies to select the 6-methyl compound, while those seeking potent activation must procure the 5-methyl isomer—informed selection prevents costly experimental failures.
- [1] BindingDB BDBM50411242. EC50: 1.51E+3 nM. Activation of PKM2 (unknown origin) incubated for 30 mins. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50455475 (CHEMBL1085588). EC50: 90 nM. Activation of PKM2 (unknown origin). National Institute of Pharmaceutical Education and Research Ahmedabad. View Source
